2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride
Overview
Description
“2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H9ClN2O.ClH . It has a molecular weight of 233.1 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O.ClH/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11;/h1-3H,4-5,11H2;1H . This code provides a specific string representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .
Scientific Research Applications
Crystal Structure Analysis
- A study focused on the crystal and electronic structure of a closely related compound, highlighting its interactions and structural properties (Aydın et al., 2017). This type of research is crucial for understanding the physical and chemical properties of compounds, which can be applied in material science and drug design.
Antimicrobial and Antifungal Activity
- Research on substituted benzothiazole amides, which share a similar structural motif, revealed their antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).
Synthesis of Pharmaceutical Compounds
- An efficient synthesis method for a receptor antagonist highlights the importance of similar compounds in pharmaceutical development, showcasing their role in creating effective medications (Brands et al., 2003).
Biocidal Applications
- A study on 2-(Decylthio)ethanamine hydrochloride, a compound with a similar functional group, demonstrated its biocidal properties, suggesting potential applications in water treatment and as a biocide (Walter & Cooke, 1997).
Catalytic and Synthetic Chemistry
- Research involving N-Acyl-2-benzoxazolinones in reactions indicates the utility of benzoxazole derivatives in synthetic chemistry, particularly in the synthesis of complex molecules (Burlingame et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11;/h1-3H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMFLWHFRZXQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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